molecular formula C11H16O B079272 4-Pentylphenol CAS No. 14938-35-3

4-Pentylphenol

Cat. No.: B079272
CAS No.: 14938-35-3
M. Wt: 164.24 g/mol
InChI Key: ZNPSUQQXTRRSBM-UHFFFAOYSA-N
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Description

4-Pentylphenol, also known as p-pentylphenol, is an organic compound with the molecular formula C11H16O. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antimicrobial properties and is used in various industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, like 4-Pentylphenol, can interact with proteins, enzymes, and other biomolecules, often through hydrogen bonding or hydrophobic interactions . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions within the cell .

Cellular Effects

Studies have shown that this compound can have significant effects on cells. For instance, it has been found to inhibit the proliferation of splenic T-lymphocytes, a type of white blood cell, in a dose-related manner .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely elucidated. It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity, gene expression, and other cellular processes

Temporal Effects in Laboratory Settings

Studies have shown that exposure to this compound can lead to changes in cellular function over time

Dosage Effects in Animal Models

It is known that the effects of many phenolic compounds can vary with dosage, with potential toxic or adverse effects at high doses

Metabolic Pathways

Phenolic compounds are generally metabolized in the liver, where they can interact with various enzymes and cofactors

Transport and Distribution

It is known that many phenolic compounds can interact with various transporters and binding proteins, potentially influencing their localization or accumulation within cells .

Subcellular Localization

Many phenolic compounds are known to localize in various subcellular compartments, where they can influence the activity or function of various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylphenol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of phenol with pentyl halides in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Properties

IUPAC Name

4-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPSUQQXTRRSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044164
Record name 4-Pentylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14938-35-3
Record name 4-Pentylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14938-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454
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Record name 4-PENTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Pentylphenol exert its estrogenic effects?

A1: this compound exhibits estrogenic activity primarily through its interaction with the estrogen receptor (ER) []. This binding disrupts normal estrogen signaling pathways, leading to downstream effects such as altered gene expression and hormonal imbalance. Studies have shown that this compound can induce the expression of Calbindin-D (CaBP9K 9K) mRNA, a biomarker for estrogenic activity, in the uteri of ovariectomized rats []. This suggests that this compound can mimic the effects of estrogen in biological systems.

Q2: What is the relationship between the structure of this compound and its estrogenic potency?

A2: Research suggests that the size and structure of the alkyl group attached to the phenol ring play a crucial role in determining the estrogenic potency of alkylphenols []. Compounds with bulky alkyl groups or a higher number of carbon atoms, such as 4-nonylphenol and 4- t-octylphenol, generally possess higher estrogenic capacity compared to those with smaller alkyl groups like this compound []. This highlights the importance of structural features in influencing the biological activity of these compounds.

Q3: What are the immunological effects of this compound exposure?

A3: Studies have shown that this compound can negatively impact immune function, specifically within murine splenic lymphocytes [, ]. Exposure to this compound has been linked to decreased splenocyte viability, reduced T-lymphocyte populations, and suppressed production of cytokines (interleukin-2 and interleukin-4) and granzyme-B []. These findings suggest a potential for immunosuppressive effects following this compound exposure.

Q4: Can natural products mitigate the immunotoxicity induced by this compound?

A4: Research indicates that walnut polyphenol extract (WPE) can attenuate the immunotoxicity induced by this compound in murine splenic lymphocytes []. WPE treatment was shown to enhance splenocyte proliferation, increase T lymphocyte populations, and restore cytokine and granzyme-B production in cells exposed to this compound []. This protective effect is attributed to the antioxidant properties of WPE, which help counteract the oxidative stress induced by this compound.

Q5: How can this compound be analyzed in environmental samples?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of this compound and other phenolic compounds in environmental matrices like soil []. This method involves extraction of the analytes from the sample matrix, often using a technique like Soxhlet extraction, followed by derivatization to enhance their volatility and detectability. The derivatized analytes are then separated and detected by GC-MS, allowing for their identification and quantification.

Q6: Are there any alternative analytical methods for detecting this compound at low concentrations?

A6: Microchip electrophoresis coupled with gold nanoparticle (AuNP) preconcentration and electrochemical detection has been explored as a sensitive and direct method for analyzing trace levels of this compound and other endocrine disruptors []. This approach leverages the unique properties of AuNPs to enhance the preconcentration and separation of target analytes on a microchip platform. Detection limits in the femtomolar range have been reported for this compound using this method [].

Q7: How is this compound used in the study of liquid crystal systems?

A7: this compound is often employed as a co-surfactant in liquid crystal systems, particularly in combination with 5-phenylvalerate and toluene [, , ]. Research has focused on understanding the phase behavior of these systems, particularly the formation and characteristics of lamellar liquid crystalline phases [, ]. The evaporation path of these emulsions has also been investigated to understand how the composition of the liquid crystal changes during the evaporation process [, ]. These studies provide valuable insights into the behavior and properties of liquid crystal systems relevant to various applications.

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